N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide
Descripción
This compound features a sulfamoylphenyl group linked via an ethyl chain to an acetamide backbone, which is further substituted with a 1,2-oxazole ring bearing a thiophen-2-yl group.
Propiedades
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c18-26(22,23)14-5-3-12(4-6-14)7-8-19-17(21)11-13-10-15(24-20-13)16-2-1-9-25-16/h1-6,9-10H,7-8,11H2,(H,19,21)(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMBQTPDNURVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Core Structural Variations
a. Sulfamoylphenyl Acetamide Derivatives
- N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (5UN) :
- Derivatives from Acta Poloniae Pharm. (2015): Examples include 2-(benzothiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (melting point: 144.2°C) and analogs with pyrazolyl, thiadiazolyl, or quinolinyl substituents . The target compound’s 1,2-oxazole-thiophene system may offer improved π-π stacking or metabolic stability over benzothiazole-based derivatives.
b. Heterocyclic Modifications
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Incorporates a cyano group on the thiophene, enhancing electron-withdrawing properties. Synthesized via a two-step process involving acetyl chloride activation . Contrast: The cyano group may increase reactivity but reduce bioavailability compared to the target compound’s sulfamoyl group.
- Triazole- and Thiadiazole-Containing Analogs: Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 561295-12-3) and thiadiazole derivatives exhibit rigid triazole/thiadiazole cores.
Physicochemical Properties
*Calculated based on formula C₁₆H₁₅N₃O₄S₂.
Key Observations :
- The target compound’s higher molecular weight and heterocyclic diversity may improve target engagement but reduce solubility compared to simpler analogs.
- Melting points for sulfamoylphenyl acetamides range widely (128–238°C), suggesting substituents significantly influence crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
